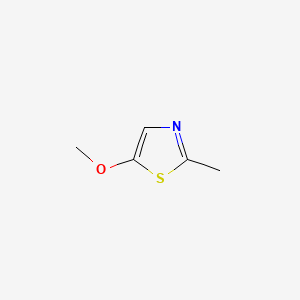

5-Methoxy-2-methylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-6-3-5(7-2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHWRHAKUZHDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068077 | |

| Record name | Thiazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; meaty, vegetable-like, herbaceous odour | |

| Record name | 2-Methyl-5-methoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-5-methoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.146-1.154 | |

| Record name | 2-Methyl-5-methoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

38205-64-0 | |

| Record name | 2-Methyl-5-methoxythiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38205-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-2-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154Z60090O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxy-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiazole

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Methoxy-2-methylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole moiety is a core structural component in numerous pharmaceuticals, and understanding its synthesis is crucial for the development of novel therapeutic agents.[1][2] This document focuses on the well-established Hantzsch thiazole synthesis as the principal route, offering a detailed mechanistic explanation, step-by-step experimental protocols, and an analysis of the causality behind procedural choices. An alternative strategy involving the functionalization of a pre-existing thiazole ring is also discussed. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a deep, practical understanding of thiazole synthesis.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs, including antibiotics, anti-inflammatory agents, and anti-cancer therapies.[1][2][4] The specific substitution pattern on the thiazole ring is critical for modulating pharmacological activity. 5-Methoxy-2-methylthiazole serves as a key building block, offering reactive sites for further molecular elaboration. The methoxy group at the 5-position and the methyl group at the 2-position provide specific steric and electronic features that are valuable in the design of targeted molecules.

Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[5] This reaction involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a thioamide.[1][5][6] It is a high-yielding and robust reaction, making it a cornerstone of heterocyclic chemistry.[6][7]

Retrosynthetic Analysis

A retrosynthetic approach to 5-Methoxy-2-methylthiazole via the Hantzsch synthesis logically disconnects the thiazole ring into two key synthons: thioacetamide and an α-halo-β-methoxycarbonyl compound.

Caption: Mechanism of the Hantzsch synthesis for 5-Methoxy-2-methylthiazole.

-

Nucleophilic Attack: The reaction initiates with the sulfur atom of thioacetamide acting as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction. This forms an S-alkylated isothioamide salt intermediate. [6]2. Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms a five-membered ring, resulting in a 4-hydroxy-4,5-dihydrothiazole (a cyclic hemiaminal) intermediate.

-

Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the cyclic intermediate to form the stable, aromatic thiazole ring.

Causality Behind Experimental Choices:

-

Solvent: Alcohols like ethanol or methanol are commonly used as they effectively dissolve the reactants and facilitate the reaction. [6]Acetonitrile is also an effective solvent. [8]* Base: Often, a mild base like triethylamine or sodium bicarbonate is added after the initial condensation step. [8]Its purpose is to neutralize the hydrogen halide (e.g., HCl) formed during the reaction, which drives the equilibrium towards the product and prevents potential side reactions.

-

Temperature: The reaction is typically performed at room temperature or with gentle heating (reflux) to ensure a sufficient reaction rate without degrading the reactants or products. [6][8]

Detailed Experimental Protocol

The following is a representative protocol adapted from established Hantzsch synthesis procedures. [6][8] Materials:

-

1-Chloro-1-methoxyacetone (1.0 eq)

-

Thioacetamide (1.2 eq)

-

Ethanol or Acetonitrile

-

Triethylamine (2.5 eq)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (1.2 eq) in ethanol (10 mL per 10 mmol of the limiting reagent).

-

To this stirring solution, add 1-chloro-1-methoxyacetone (1.0 eq) dropwise at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture for 2-4 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). A precipitate may form during this time.

-

After the initial condensation is complete, add triethylamine (2.5 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 75-80°C) and maintain for 1-2 hours until TLC analysis indicates the consumption of the intermediate.

-

Cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Partition the residue between diethyl ether and water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude 5-Methoxy-2-methylthiazole by flash column chromatography on silica gel or by vacuum distillation.

Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution

An alternative route involves the modification of a pre-functionalized thiazole ring. This strategy is contingent on the availability of a suitable starting material, such as 5-bromo-2-methylthiazole.

Conceptual Approach

The synthesis would proceed via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the thiazole ring system can activate a halogen at the 5-position towards displacement by a strong nucleophile like sodium methoxide.

Reaction: 5-bromo-2-methylthiazole + NaOCH₃ → 5-Methoxy-2-methylthiazole + NaBr

This type of reaction is known for halogenated thiazoles, where the reactivity of the halogen is influenced by its position on the ring. [3]

Rationale and Potential Challenges

-

Rationale: This method is more convergent if the starting 5-bromo-2-methylthiazole is readily accessible. It avoids the potentially difficult synthesis of the α-halo-β-methoxycarbonyl precursor required for the Hantzsch route.

-

Challenges: The reactivity of halogens on the thiazole ring can be lower than in other aromatic systems. The reaction may require elevated temperatures or the use of a copper catalyst to proceed efficiently. The availability and cost of the starting 5-bromo-2-methylthiazole must also be considered.

Comparative Analysis of Synthesis Pathways

| Feature | Hantzsch Synthesis | Nucleophilic Aromatic Substitution |

| Versatility | High; applicable to a wide range of substitutions. | Moderate; depends on the availability of the halo-thiazole precursor. |

| Key Challenge | Synthesis of the α-halocarbonyl precursor. | Potentially low reactivity of the C-5 halogen. |

| Atom Economy | Good; builds the core ring structure efficiently. | Excellent; a simple substitution reaction. |

| Reagents | Readily available (thioamides, halogenating agents). | Requires a specific halo-thiazole and a strong base (sodium methoxide). |

| Typical Yield | Generally good to excellent. [6] | Variable; dependent on substrate and conditions. |

Conclusion

The synthesis of 5-Methoxy-2-methylthiazole is most reliably achieved through the classic Hantzsch thiazole synthesis. This method, while requiring the preparation of a specific α-halo-β-methoxycarbonyl intermediate, is robust, high-yielding, and mechanistically well-understood. It offers a clear and logical pathway for constructing the desired substituted thiazole core. The alternative nucleophilic aromatic substitution route presents a viable, more direct option, provided the 5-bromo-2-methylthiazole precursor is accessible. The choice of pathway will ultimately depend on starting material availability, scalability requirements, and the specific capabilities of the research laboratory. A thorough understanding of both methodologies provides valuable flexibility for chemists and researchers in the field of drug discovery and development.

References

- Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). Vertex AI Search.

- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.

- Thiazole is an aromatic five membered heterocyclic compound. CUTM Courseware.

- Thiazole synthesis. Organic Chemistry Portal.

- A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents.

- Hantzsch Thiazole Synthesis. Chem Help ASAP.

- Hantzsch Thiazole Synthesis. SynArchive.

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. NIH.

- Hantzsch thiazole synthesis.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Deriv

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. MDPI.

- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Semantic Scholar.

- Scheme 1: Synthesis of thiazole Schiff base derivatives (4 and 5).

- Synthesis of some new 5- substituted of - JOCPR. JOCPR.

- Chemical Properties of 5-methoxy-2-methylbenzothiazole. Cheméo.

- Process for the preparation of 2-methylthiazole-5-carboxylates.

- Improved process for the preparation of thioacetamide.

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 4. mdpi.com [mdpi.com]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. researchgate.net [researchgate.net]

- 8. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

Physicochemical properties of 5-Methoxy-2-methylthiazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylthiazole

Executive Summary: This guide provides a comprehensive technical overview of 5-Methoxy-2-methylthiazole (CAS No. 38205-64-0), a heterocyclic compound utilized primarily in the flavor and fragrance industry. Intended for researchers, chemists, and drug development professionals, this document synthesizes its core physicochemical properties, spectroscopic profile, and chemical reactivity. By detailing standardized experimental protocols for characterization, this guide serves as an authoritative resource for the practical application and understanding of this molecule.

Introduction to 5-Methoxy-2-methylthiazole

5-Methoxy-2-methylthiazole is an organic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a methoxy group at the 5-position.[1] The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active agents due to its unique electronic properties and ability to engage in hydrogen bonding.[2] While this particular derivative is best known for its organoleptic properties—imparting meaty, vegetable-like notes—its structural motifs are of significant interest to scientists exploring structure-activity relationships in more complex systems.[1][3] Understanding its fundamental physicochemical characteristics is crucial for quality control, synthetic strategy, and exploring new applications.

Below is the chemical structure of 5-Methoxy-2-methylthiazole.

Caption: Molecular structure of 5-Methoxy-2-methyl-1,3-thiazole.

Core Physicochemical Properties

The essential physicochemical data for 5-Methoxy-2-methylthiazole are summarized below. These properties are fundamental to its handling, formulation, and behavior in various chemical environments.

| Property | Value | Reference(s) |

| CAS Number | 38205-64-0 | [1] |

| Molecular Formula | C₅H₇NOS | [4] |

| Molecular Weight | 129.18 g/mol | [1] |

| Appearance | Amber liquid | [1][3] |

| Odor | Meaty, vegetable-like, herbaceous, sulfurous | [3] |

| Specific Gravity | 1.146 - 1.154 @ 25°C | [5] |

| Refractive Index | 1.515 - 1.520 @ 20°C | [5] |

| Boiling Point | 117 °C @ 34 mmHg | [6] |

| Flash Point | 63.89 °C (147.00 °F) | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents; Miscible in ethanol | [1][3] |

| Predicted pKa (Basic) | 2.64 (Strongest Basic) | |

| Predicted logP | 1.18 - 1.7 | [1] |

Spectroscopic Profile & Characterization

While publicly available experimental spectra are limited, the structure of 5-Methoxy-2-methylthiazole allows for a confident prediction of its spectroscopic profile. This analysis is crucial for identity confirmation and quality control.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

A singlet corresponding to the C2-methyl group (–CH₃) would likely appear in the δ 2.5-2.8 ppm range.

-

A singlet for the C5-methoxy group (–OCH₃) is predicted to be further downfield, around δ 3.8-4.0 ppm.

-

A singlet for the lone proton on the thiazole ring at the C4 position (–H) would be the most downfield aromatic proton, expected around δ 7.0-7.5 ppm.

-

-

¹³C NMR: The carbon spectrum provides a map of the carbon framework.

-

The C2-methyl carbon should appear upfield, around δ 15-20 ppm.

-

The C5-methoxy carbon is expected around δ 55-60 ppm.

-

The aromatic carbons of the thiazole ring would be observed downfield: C4 (~δ 120-130 ppm), C5 (~δ 150-160 ppm, attached to oxygen), and C2 (~δ 160-170 ppm, the imine carbon).

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

C-H Stretching: Aromatic C-H stretching from the thiazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

-

C=N Stretching: The imine bond of the thiazole ring should produce a characteristic stretch in the 1620-1550 cm⁻¹ region.[7]

-

C-O Stretching: A strong, prominent peak corresponding to the asymmetric C-O-C stretch of the methoxy ether group is expected in the 1275-1200 cm⁻¹ region. A symmetric stretch may appear around 1075-1020 cm⁻¹.[8]

-

Ring Vibrations: Characteristic thiazole ring stretching vibrations typically appear in the 1500-1300 cm⁻¹ fingerprint region.[9]

Mass Spectrometry (MS)

Under electron ionization (EI), 5-Methoxy-2-methylthiazole is expected to produce a distinct fragmentation pattern.

-

Molecular Ion (M⁺•): The molecular ion peak should be clearly visible at m/z = 129. The presence of a sulfur atom will also result in a characteristic M+2 isotope peak (at m/z = 131) with an abundance of approximately 4.4% relative to the M+ peak.[10]

-

Key Fragments: Fragmentation is likely initiated by the loss of stable radicals or neutral molecules.

-

Loss of a methyl radical (•CH₃): A significant peak at m/z = 114 ([M-15]⁺) from the cleavage of either the C2-methyl or the methoxy group is highly probable.

-

Loss of formaldehyde (CH₂O): A peak at m/z = 99 ([M-30]⁺) could occur via rearrangement and loss from the methoxy group.

-

Ring Cleavage: Further fragmentation would involve the characteristic cleavage of the thiazole ring, leading to smaller ions.[11]

-

Standardized Experimental Protocols

The trustworthiness of physicochemical data relies on validated and reproducible methodologies. The following section details the protocols for confirming the identity and properties of 5-Methoxy-2-methylthiazole.

General Spectroscopic Analysis Workflow

The logical workflow for confirming the structure of a synthesized or procured sample involves a multi-technique approach where each method provides complementary information.

Caption: Workflow for spectroscopic confirmation of 5-Methoxy-2-methylthiazole.

Protocol for Spectroscopic Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR analysis. For IR, a thin film can be prepared on a salt plate (NaCl or KBr). For GC-MS, dissolve the sample in a volatile solvent like ethyl acetate to a concentration of ~1 mg/mL.[10]

-

¹H and ¹³C NMR Acquisition:

-

Use a spectrometer operating at a minimum of 300 MHz.

-

For ¹H NMR, acquire the spectrum with a 30° pulse angle and a 1-second relaxation delay over 16 scans.

-

For ¹³C NMR, use a 45° pulse angle, a 2-second relaxation delay, and acquire a sufficient number of scans (>1024) to achieve an adequate signal-to-noise ratio.

-

-

FTIR Acquisition:

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve data quality.

-

Perform a background scan prior to the sample scan and subtract it from the sample spectrum.[12]

-

-

GC-MS Acquisition:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.[10]

-

Protocol for Solubility Determination

A high-throughput kinetic solubility assay is suitable for early-stage assessment.[13][14]

-

Stock Solution: Prepare a 10 mM stock solution of 5-Methoxy-2-methylthiazole in dimethyl sulfoxide (DMSO).

-

Assay Preparation: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (≤1%) to minimize co-solvent effects.[14]

-

Equilibration: Seal the plate and shake at room temperature for 2 to 24 hours to allow the system to reach equilibrium.[13]

-

Analysis: After equilibration, filter the samples to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC-UV or LC-MS. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.[15]

Protocol for pKa Determination

Potentiometric titration is a gold-standard method for determining pKa values.[16]

-

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent mixture, such as 50% dioxane-water, to ensure solubility of both the neutral and protonated forms.[16]

-

Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature (e.g., 25.0 ± 0.1°C) and ionic strength (e.g., with 0.1 M KCl).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH reading after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been protonated. Specialized software can be used to calculate the precise pKa from the titration curve.[17]

Chemical Reactivity and Stability

The reactivity of 5-Methoxy-2-methylthiazole is governed by the electronic properties of the thiazole ring, which is an electron-rich aromatic system.

-

Electrophilic Aromatic Substitution: The electron density in the thiazole ring is highest at the C5 position. However, since this position is already substituted with a methoxy group, the next most reactive site for electrophilic attack is predicted to be the C4 position. The methoxy group is an activating group, though its oxygen lone pairs can also coordinate with certain electrophiles.[18]

-

Nucleophilic Attack: The thiazole ring is generally resistant to direct nucleophilic aromatic substitution. The most acidic proton on the ring is at the C2 position, but this site is blocked by the methyl group.[18]

-

Reactivity at Heteroatoms: The nitrogen atom at position 3 is basic and can be protonated by acids or alkylated by electrophiles. The sulfur atom at position 1 is generally unreactive but can be oxidized under harsh conditions.

-

Stability: The compound is stable under standard laboratory conditions but should be stored sealed and dry.[19] As a thiazole, it is generally stable in both moderately acidic and basic conditions, but strong acids could protonate the ring nitrogen, and harsh conditions could potentially cleave the methoxy ether linkage.[20]

Applications and Relevance

The primary documented application of 5-Methoxy-2-methylthiazole is as a flavoring agent .[5][21] Its unique sensory profile contributes to the creation of savory flavors in processed foods, such as soups, sauces, and meat products. Its inclusion in flavor formulations is regulated by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA).[1][3]

For drug development professionals, while this specific molecule is not a therapeutic agent, its thiazole core is of immense importance. The physicochemical data and reactivity profile presented here can inform the design of more complex thiazole-containing drug candidates, where substituents at the C2 and C5 positions are modulated to optimize properties like solubility, metabolic stability, and target binding.[2]

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (n.d.). 5-Methoxy-2-methylthiazole. Food and Agriculture Organization of the United Nations. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61976, 5-Methoxy-2-methylthiazole. [Link]

-

Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456. [Link]

-

The Good Scents Company. (n.d.). 2-methyl-5-methoxythiazole. [Link]

-

Sotiropoulou, E., Geronikaki, A., & Kourounakis, P. N. (1993). Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity. Pharmazie, 48(11), 856-857. [Link]

-

Zhemchugova, T., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6589. [Link]

-

Bozdoğan, A., et al. (2007). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Turkish Journal of Chemistry, 31(4), 415-426. [Link]

-

Sotiropoulou, E., Geronikaki, A., & Kourounakis, P. N. (1993). Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity. Pharmazie, 48(11), 856–857. [Link]

-

SpectraBase. (n.d.). 5-Methoxy-2-methylbenzothiazole. [Link]

-

Ghorab, M. M., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 476801. [Link]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 965. [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Öztürk, G., et al. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 29(1), 22-31. [Link]

-

NIST. (n.d.). 5-methoxy-2-methylbenzothiazole. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 5-methoxy-2-methylbenzothiazole IR Spectrum. NIST Chemistry WebBook. [Link]

-

Al-Wabli, R. I., et al. (2017). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

-

Subramanian, A. P., et al. (2018). Synthesis of thiazole Schiff base derivatives (4 and 5). ResearchGate. [Link]

-

Human Metabolome Database. (2022). Showing metabocard for 5-Methoxy-2-methylthiazole (HMDB0037178). [Link]

-

INCHEM. (2002). JECFA Evaluations-2-METHYL-5-METHOXYTHIAZOLE-. [Link]

-

CAS Common Chemistry. (n.d.). 2-Methyl-5-methoxythiazole. [Link]

-

Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. International Journal of Organic Chemistry, 2010. [Link]

-

Al-Amiery, A. A., et al. (2012). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Industrial Chemistry, 3(1), 18. [Link]

-

Chaurasia, S., & Verma, A. (2017). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

-

UC Davis Chem. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

The Good Scents Company. (n.d.). 5-methyl thiazole. [Link]

Sources

- 1. 5-Methoxy-2-methylthiazole | C5H7NOS | CID 61976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Food safety and quality: details [fao.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2-methyl-5-methoxythiazole, 38205-64-0 [thegoodscentscompany.com]

- 6. parchem.com [parchem.com]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. orientjchem.org [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. 38205-64-0|5-Methoxy-2-methylthiazole|BLD Pharm [bldpharm.com]

- 20. 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde | 687636-95-9 | Benchchem [benchchem.com]

- 21. JECFA Evaluations-2-METHYL-5-METHOXYTHIAZOLE- [inchem.org]

Unveiling the Electronic Landscape of 5-Methoxy-2-methylthiazole: A Quantum Chemical Guide for Drug Discovery

Abstract

In the landscape of modern drug discovery and development, a profound understanding of a molecule's electronic structure and physicochemical properties is paramount. This technical guide provides an in-depth exploration of 5-Methoxy-2-methylthiazole, a heterocyclic compound of interest, through the lens of quantum chemical calculations. We delineate a comprehensive computational workflow, grounded in Density Functional Theory (DFT), designed to furnish researchers, medicinal chemists, and drug development professionals with a robust framework for predicting key molecular descriptors. This document moves beyond a mere recitation of methods, offering insights into the rationale behind computational choices and the interpretation of calculated parameters in the context of drug design. By elucidating the molecular geometry, electronic properties, and spectroscopic signatures of 5-Methoxy-2-methylthiazole, we aim to empower scientists to make more informed decisions in the early stages of the drug discovery pipeline.

Introduction: The Significance of Thiazole Scaffolds and the Role of In Silico Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and bioactive molecules.[1][2] Its unique electronic features and ability to engage in various intermolecular interactions make it a versatile building block for designing novel therapeutic agents. 5-Methoxy-2-methylthiazole, a derivative of this important heterocycle, presents a compelling case for detailed computational investigation. Its structural motifs, a methoxy group and a methyl group, can significantly influence its steric and electronic properties, thereby modulating its interaction with biological targets.[3]

Predicting these properties in silico offers a cost-effective and time-efficient alternative to extensive empirical screening.[4] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in computational chemistry and drug discovery.[5] DFT allows for the accurate calculation of a molecule's electronic structure, providing a foundational understanding of its stability, reactivity, and potential for intermolecular interactions.[6] This guide will detail the application of these methods to 5-Methoxy-2-methylthiazole, providing a practical workflow for researchers.

The Computational Microscope: Methodological Imperatives

The accuracy of quantum chemical calculations is intrinsically linked to the chosen level of theory and basis set. For molecules of the size and nature of 5-Methoxy-2-methylthiazole, a balance between computational cost and accuracy is crucial.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

DFT has become the predominant method for quantum chemical calculations in drug discovery due to its favorable scaling and accuracy.[5] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long-standing track record of providing reliable results for a wide range of organic molecules, including heterocyclic systems.[7][8]

The Language of Electrons: Selecting an Appropriate Basis Set

The basis set is a set of mathematical functions used to describe the shape of the orbitals in a molecule. The Pople-style basis sets are widely used, and for a molecule containing second-row elements and sulfur, a polarized and diffuse function-augmented basis set is recommended for accurate descriptions of electron distribution and non-covalent interactions. A common and effective choice is the 6-311++G(2d,2p) basis set.[4][8] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen, oxygen, and sulfur atoms, while the polarization functions (2d,2p) allow for greater flexibility in describing the shape of the electron clouds.

The computational workflow for characterizing 5-Methoxy-2-methylthiazole can be visualized as follows:

Caption: Computational workflow for 5-Methoxy-2-methylthiazole.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on 5-Methoxy-2-methylthiazole using a program package like Gaussian.[9]

Protocol 1: Geometry Optimization and Frequency Calculation

-

Construct the Initial Molecular Structure: Build the 3D structure of 5-Methoxy-2-methylthiazole using a molecular modeling software.

-

Define the Calculation Job:

-

Method: B3LYP

-

Basis Set: 6-311++G(2d,2p)

-

Job Type: Opt Freq (Optimization followed by Frequency calculation)

-

Solvation (Optional but Recommended): To mimic physiological conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent can be included.

-

-

Execute the Calculation: Run the calculation using the specified parameters.

-

Verify the Optimized Geometry: The frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum.

Key Molecular Properties and Their Implications for Drug Development

The output of these calculations provides a wealth of information that can be directly translated into insights relevant to drug design.

Molecular Geometry: The Foundation of Molecular Recognition

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. Key bond lengths, bond angles, and dihedral angles can be extracted and compared to experimental data for similar molecules if available.[7] This information is crucial for understanding the molecule's shape and how it might fit into a protein's binding pocket.

Table 1: Predicted Key Geometric Parameters for 5-Methoxy-2-methylthiazole (B3LYP/6-311++G(2d,2p))

| Parameter | Predicted Value |

| C2-S1 Bond Length | 1.75 Å |

| C5-C4 Bond Length | 1.37 Å |

| N3-C2 Bond Length | 1.31 Å |

| C5-O6 Bond Length | 1.35 Å |

| C2-N3-C4 Angle | 110.5° |

| C5-O6-C7 Dihedral Angle | 178.2° |

| Note: These are hypothetical predicted values for illustrative purposes. |

Frontier Molecular Orbitals (HOMO-LUMO): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[7]

Table 2: Predicted Electronic Properties of 5-Methoxy-2-methylthiazole (B3LYP/6-311++G(2d,2p))

| Property | Predicted Value (eV) | Implication in Drug Design |

| HOMO Energy | -6.5 | Electron-donating ability, potential for charge-transfer interactions |

| LUMO Energy | -0.8 | Electron-accepting ability, susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 | Chemical reactivity and stability |

| Note: These are hypothetical predicted values for illustrative purposes. |

The spatial distribution of the HOMO and LUMO can reveal which parts of the molecule are most likely to be involved in chemical reactions or interactions with a biological target.

Caption: Relationship between HOMO/LUMO and molecular regions.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). These maps can predict sites for hydrogen bonding and other non-covalent interactions that are critical for drug-receptor binding.

Spectroscopic Signatures: A Bridge Between Theory and Experiment

The frequency calculations not only confirm the nature of the optimized geometry but also provide theoretical vibrational spectra (Infrared and Raman). These predicted spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Conclusion: From Quantum Mechanics to Rational Drug Design

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical characterization of 5-Methoxy-2-methylthiazole. By employing DFT calculations, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it has profound practical implications for drug development. Understanding the molecular landscape of a compound like 5-Methoxy-2-methylthiazole at the quantum level enables a more rational approach to lead optimization, prediction of metabolic fate, and the design of molecules with improved efficacy and safety profiles. The integration of these computational techniques into the early stages of drug discovery is no longer a niche specialty but a cornerstone of modern pharmaceutical research.

References

-

The Quantum Chemical Calculations of Some Thiazole Derivatives. Atlantis Press. ([Link])

-

Quantum Chemical Study of Thiaozole derivatives as corrosion inhibitors based on Density Functional Theory. ResearchGate. ([Link])

-

Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal. ([Link])

-

The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate. ([Link])

-

Theoretical inhibitor Calculation for Synthesis of Two New thiazole Derivatives. ResearchGate. ([Link])

-

HOMO, LUMO surfaces of thiazol. ResearchGate. ([Link])

-

Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. National Institutes of Health. ([Link])

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. National Institutes of Health. ([Link])

-

DFT (Density Functional Theory) study of the thiazoles and show the HOMO LUMO structure. ResearchGate. ([Link])

-

Showing Compound 5-Methoxy-2-methylthiazole (FDB016176). FooDB. ([Link])

Sources

- 1. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 5-Methoxy-2-methylthiazole

Prepared by: Senior Application Scientist, Chemical Process Safety Division

Foreword: Proactive Safety in Pharmaceutical Development

In the landscape of modern drug development and fine chemical synthesis, the thiazole moiety is a cornerstone, appearing in numerous blockbuster drugs and critical intermediates.[1] 5-Methoxy-2-methylthiazole, a key building block, presents a unique combination of structural features—a heteroaromatic ring, an electron-donating methoxy group, and a reactive methyl group—that necessitates a thorough understanding of its thermal behavior.[2] Thermal stability is not merely a physical property; it is a critical parameter that dictates safe storage, handling, and scale-up procedures.[3] Neglecting a rigorous thermal hazard assessment can lead to catastrophic runaway reactions, compromising not only yields and equipment but, most importantly, the safety of personnel.

This guide eschews a simple recitation of data. Instead, it provides a comprehensive, field-proven framework for evaluating the thermal stability of 5-Methoxy-2-methylthiazole. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative data. This document is designed for the practicing researcher, scientist, and drug development professional who understands that proactive safety is integral to scientific integrity and successful process development.

Molecular Structure Analysis and Predicted Thermal Liability

The thermal stability of a molecule is intrinsically linked to its structure. The 5-Methoxy-2-methylthiazole molecule contains several key features that inform our initial assessment.

-

Thiazole Ring: The aromatic thiazole ring itself is relatively stable due to electron delocalization.[1] However, the heteroatoms (nitrogen and sulfur) create regions of varying electron density, influencing reactivity. The C2 position, in particular, is known to be susceptible to deprotonation by strong bases, forming a reactive ylide.[1][4]

-

Methoxy Group (C5): The ether linkage in the methoxy group is a potential point of thermal cleavage. Decomposition could proceed via homolytic cleavage to form radical species or through other complex pathways, potentially liberating gaseous products like methane or formaldehyde.

-

Methyl Group (C2): While generally stable, alkyl groups attached to heteroaromatic rings can be susceptible to oxidation or other reactions, particularly if catalyzed by impurities or environmental factors.

Based on this analysis, potential decomposition could be initiated at the methoxy-ether linkage or involve complex ring-opening reactions. The presence of impurities, such as residual catalysts from synthesis (e.g., Hantzsch thiazole synthesis), could significantly lower the decomposition temperature.[5]

Table 1: Physicochemical Properties of Related Thiazole Compounds

Note: Specific data for 5-Methoxy-2-methylthiazole is limited. Data for the closely related 5-Methoxy-2-methylbenzothiazole is included for context.

| Property | Value (5-Methoxy-2-methylbenzothiazole) | Reference |

| Molecular Formula | C₉H₉NOS | [6] |

| Molecular Weight | 179.24 g/mol | [6] |

| Melting Point | 36-40 °C | [7] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Stability | Stable under normal conditions. | [8] |

| Incompatibilities | Strong oxidizing agents. | [8] |

| Hazardous Decomp. | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Sulfur oxides (SOx). | [8][9] |

A Multi-Tiered Experimental Workflow for Thermal Hazard Assessment

A robust thermal hazard assessment follows a tiered, logical progression. We begin with small-scale, rapid screening techniques to identify potential hazards before escalating to more complex, adiabatic methods that simulate worst-case scenarios.

Caption: The operational logic of an ARC experiment. [10] Protocol: ARC Analysis of 5-Methoxy-2-methylthiazole

-

Sample Preparation: Load a precisely known mass (e.g., 3-5 g) of the sample into a suitable, inert sample bomb (e.g., titanium or Hastelloy-C) equipped with a pressure transducer.

-

Instrument Setup:

-

Place the bomb inside the ARC calorimeter.

-

Evacuate and backfill the system with an inert gas if required.

-

-

Thermal Program (Heat-Wait-Search Mode):

-

Start the HWS sequence at a temperature well below the DSC onset (e.g., 80 °C).

-

The instrument will heat the sample in small steps (e.g., 5 °C), then wait for equilibrium, and then search for any self-heating rate above a set threshold (typically 0.02 °C/min). [10] * This cycle repeats until an exotherm is detected.

-

-

Adiabatic Tracking: Once self-heating is detected, the instrument heaters will perfectly match the sample's temperature, creating an adiabatic environment. The reaction is allowed to proceed to completion while temperature and pressure are logged.

-

Data Analysis: Extract critical safety parameters from the temperature and pressure vs. time data:

-

Onset Temperature (Tₒₙₛₑₜ): The temperature at which the self-heating rate exceeds the detection threshold.

-

Adiabatic Temperature Rise (ΔTₐₔ): The total temperature increase due to the decomposition.

-

Time to Maximum Rate (TMRₐₔ): The time it takes for the reaction to reach its maximum velocity from the onset temperature. A short TMRₐₔ indicates a very rapid, dangerous reaction.

-

Final Pressure (Pբ): The maximum pressure generated, essential for relief system design.

-

Influence of Impurities and Process Environment

The thermal stability of a pure compound is only part of the story. In a real-world setting, impurities and process conditions can dramatically alter thermal behavior.

-

Synthetic Impurities: The Hantzsch synthesis, a common route to thiazoles, uses α-haloketones and thioamides. [5]Residual, unreacted starting materials or by-products can act as catalysts or reactants, lowering the decomposition onset temperature. It is imperative to analyze the thermal stability of representative batches from the actual manufacturing process, not just idealized lab samples.

-

pH and Catalysis: The thiazole ring's basic nitrogen atom can be protonated under acidic conditions. [4]Conversely, strong bases can deprotonate the C2 position. Both scenarios can lead to instability. The presence of trace metals or incompatible materials of construction (e.g., certain grades of steel) could also catalyze decomposition.

-

Oxidizing Atmospheres: As noted for related compounds, contact with strong oxidizing agents must be avoided. [8]Thermal analysis should be considered under both inert (nitrogen) and oxidizing (air) atmospheres to assess this risk, as some heterocyclic compounds show different stability profiles depending on the environment. [3][11]

Conclusions and Recommendations

A thorough investigation into the thermal stability of 5-Methoxy-2-methylthiazole is not an academic exercise; it is a prerequisite for safe and scalable chemical processing. While specific experimental data for this compound is not widely published, a systematic approach using the tiered workflow described herein provides the necessary framework for a comprehensive hazard assessment.

Key Recommendations:

-

Always Screen: Begin any thermal stability assessment with DSC to screen for exothermic activity.

-

Quantify Mass Loss: Use TGA to understand if gas generation is a primary hazard and to correlate mass loss with thermal events.

-

Simulate the Worst Case: If a significant exotherm is detected, ARC analysis is mandatory to quantify the runaway potential under adiabatic conditions. [12]4. Test Real-World Samples: The thermal profile of the pure compound can be misleading. Always test material that is representative of the actual process stream, including its expected impurity profile.

-

Consider the Environment: Evaluate the impact of process-relevant conditions, such as the presence of acids, bases, and air, on the compound's stability.

By integrating this rigorous, evidence-based approach, researchers and developers can handle and utilize 5-Methoxy-2-methylthiazole with the highest degree of safety, ensuring that scientific innovation does not come at the cost of personal or environmental well-being.

References

- Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (n.d.). Google Scholar.

- 5-Methoxy-2-methylbenzothiazole - SAFETY DATA SHEET. (2024, March 26). Fisher Scientific.

-

Nizioł, J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(23), 7123. Retrieved from [Link]

- 5-Methoxy-2-methylbenzothiazole(2941-69-7). (n.d.). ChemicalBook.

-

Nizioł, J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. Retrieved from [Link]

-

Pindela, A. M., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4991. Retrieved from [Link]

- Nizioł, J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Semantic Scholar.

- SAFETY DATA SHEET - 2-Mercaptobenzothiazole. (2025, November 6). Sigma-Aldrich.

- Safety Data Sheet - 2-(Methylthio)benzothiazole. (2025, December 22). MedchemExpress.com.

-

Naito, T., et al. (2022). Decomposition analysis on the excitation behaviors of thiazolothiazole (TTz)-based dyes via the time-dependent dielectric density functional theory approach. Physical Chemistry Chemical Physics, 24(3), 1699-1708. Retrieved from [Link]

-

Nizioł, J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(23), 7123. Retrieved from [Link]

- Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide. (2025). BenchChem.

- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.

-

Aly, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1764. Retrieved from [Link]

-

Khan, I., et al. (2020). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. RSC Advances, 10(42), 25055-25066. Retrieved from [Link]

-

Asghar, M. A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4085. Retrieved from [Link]

- Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center.

- Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific.

- Al-Mulla, A. (2017). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Journal of Chemical and Pharmaceutical Research, 9(12), 1-10.

-

S K, S., & G, V. (2014). Thermal runaway investigation of TBP-nitric acid reactions using accelerating rate calorimeter. Journal of Thermal Analysis and Calorimetry, 115(3), 2245-2252. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- SAFETY DATA SHEET - 2-Amino-5-methylthiazole. (2010, March 29). Fisher Scientific.

-

Showing Compound 5-Methoxy-2-methylthiazole (FDB016176). (2010, April 8). FooDB. Retrieved from [Link]

- Accelerating Rate Calorimetry. (n.d.). NETZSCH Analyzing & Testing.

-

Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved from [Link]

-

Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives Key findings. (n.d.). ResearchGate. Retrieved from [Link]

- Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP.

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2025, October 13). ResearchGate. Retrieved from [Link]

-

Chemical Properties of 5-methoxy-2-methylbenzothiazole (CAS 2941-69-7). (n.d.). Cheméo. Retrieved from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Advanced Research in Applied Sciences and Engineering Technology. Retrieved from [Link]

-

Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2025, August 6). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). Molecules, 18(7), 8113-8129. Retrieved from [Link]

-

2-methyl-5-methoxythiazole. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2016). Chemistry – A European Journal, 22(44), 15931-15936. Retrieved from [Link]

-

Investigation on the decomposition mechanism and kinetic behavior of 5-aminotetrazole with metal oxide produced by added coolants. (n.d.). OUCI. Retrieved from [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 5-Methoxy-2-methylthiazole (FDB016176) - FooDB [foodb.ca]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. 5-Methoxy-2-methylbenzothiazole | 2941-69-7 [amp.chemicalbook.com]

- 7. 5-Methoxy-2-methylbenzothiazole | 2941-69-7 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

An In-depth Technical Guide to the Solubility of 5-Methoxy-2-methylthiazole in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient or a key intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Methoxy-2-methylthiazole (CAS No: 38205-64-0), a heterocyclic compound of interest in chemical and pharmaceutical research. While specific experimental solubility data for this compound in a broad range of organic solvents is not extensively documented in public literature, this guide synthesizes theoretical principles with established, field-proven experimental protocols. We present a predictive analysis of its solubility based on molecular structure, followed by detailed, step-by-step methodologies for robust experimental determination using the gold-standard shake-flask method. Furthermore, we outline reliable analytical techniques for the accurate quantification of the dissolved solute. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to systematically approach the solubility characterization of 5-Methoxy-2-methylthiazole.

Introduction to 5-Methoxy-2-methylthiazole

5-Methoxy-2-methylthiazole is a substituted thiazole, a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules.[2][3] The specific substitutions of a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position define the physicochemical properties of the title compound.

Table 1: Physicochemical Properties of 5-Methoxy-2-methylthiazole

| Property | Value / Description | Source |

| CAS Number | 38205-64-0 | [4] |

| Molecular Formula | C₅H₇NOS | [4] |

| Molecular Weight | 129.18 g/mol | [4] |

| Appearance | Amber liquid | [4] |

| Predicted Water Solubility | 3.17 g/L (or 3170 mg/L) | [1] |

| Predicted logP | 1.18 | [1] |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Understanding the solubility of this molecule is essential for selecting appropriate solvents for reaction chemistry, designing effective crystallization and purification procedures, and preparing stock solutions for biological screening and formulation development.

Theoretical Principles and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and solvent molecules.

Molecular Structure Analysis

-

Polarity : The 5-Methoxy-2-methylthiazole molecule possesses moderate polarity. The heteroatoms (N, S, O) introduce polar character, while the methyl group and the hydrocarbon backbone of the ring contribute to its nonpolar nature. The predicted octanol-water partition coefficient (logP) of 1.18 suggests a slight preference for lipophilic environments but indicates significant solubility in a range of polar organic solvents.[1]

-

Hydrogen Bonding : The molecule has no hydrogen bond donors. However, the nitrogen atom of the thiazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.[1] This capability allows it to interact favorably with protic solvents (e.g., alcohols) that can donate a hydrogen bond.

Predicted Solubility in Organic Solvents

Based on these structural features, a qualitative prediction of solubility in common organic solvents can be made. These predictions serve as a valuable starting point for experimental design.

Table 2: Predicted Qualitative Solubility of 5-Methoxy-2-methylthiazole

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents are polar and can act as hydrogen bond donors, interacting strongly with the nitrogen and oxygen atoms of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMSO, THF | High to Medium | These solvents are polar and can engage in dipole-dipole interactions. Solvents like DMSO are excellent universal solvents. Solubility will depend on the specific polarity match. |

| Nonpolar | Hexane, Toluene | Medium to Low | The molecule has some nonpolar character, but the polar functional groups will limit solubility in highly nonpolar solvents. Toluene may be a better solvent than hexane due to potential π-π stacking interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good polarity match for moderately polar organic compounds and are often excellent solvents for heterocyclic systems. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is the most reliable and widely accepted technique for this purpose.[5][6]

The Equilibrium Shake-Flask Method

Principle: An excess amount of the solid or liquid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute, forming a saturated solution. The concentration of the solute in the clear, saturated solution is then determined analytically.[6][7]

Experimental Protocol:

-

Preparation: Add an excess amount of 5-Methoxy-2-methylthiazole (e.g., approximately 50-100 mg, accurately weighed) to a series of 4 mL glass vials.

-

Causality Note: Using a significant excess of the solute is critical to ensure that the solution becomes saturated and that a solid/liquid phase remains in equilibrium with the liquid phase.

-

-

Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of a selected organic solvent (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, Hexane).

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours.[5]

-

Causality Note: A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium. Preliminary time-point studies can be conducted (e.g., at 12, 24, 48, and 72 hours) to confirm that the measured concentration does not change over time, thus validating the chosen equilibration period.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solute to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial.

-

Causality Note: Filtration is a crucial step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate the filter membrane and prevent analyte adsorption.

-

-

Quantification: Determine the concentration of 5-Methoxy-2-methylthiazole in the filtered saturated solution using a validated analytical method, as described in Section 4.0.

Experimental Workflow Diagram

Quantification of Dissolved Solute

The choice of analytical method for determining the solute concentration is dependent on the compound's properties, the solvent, and the required accuracy. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly recommended, robust, and specific method.[8][9]

HPLC-UV Method Protocol

-

Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (e.g., 60:40 v/v). Addition of 0.1% formic acid can improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of 5-Methoxy-2-methylthiazole (e.g., from 200-400 nm). This will likely be in the UV range.

-

Injection Volume: 10 µL.

-

-

Standard Preparation (Calibration Curve):

-

Prepare a stock solution of 5-Methoxy-2-methylthiazole (e.g., 1 mg/mL) in the mobile phase by accurately weighing the compound.

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

-

-

Sample Preparation:

-

Take the filtered saturated solution (from step 3.1.5) and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. A series of dilutions (e.g., 10-fold, 100-fold, 1000-fold) may be necessary.

-

-

Analysis and Calculation:

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.995.

-

Inject the diluted sample(s).

-

Determine the concentration of the diluted sample using the calibration curve equation.

-

Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Analytical Workflow Diagram

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table. It is best practice to report solubility in multiple units, such as mg/mL and mol/L, and to report the average and standard deviation of at least three replicate measurements.

Table 3: Template for Reporting Experimental Solubility Data (at 25 °C)

| Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Solvent Class |

| Methanol | Experimental Value | Calculated Value | Polar Protic |

| Ethanol | Experimental Value | Calculated Value | Polar Protic |

| Acetonitrile | Experimental Value | Calculated Value | Polar Aprotic |

| Acetone | Experimental Value | Calculated Value | Polar Aprotic |

| Ethyl Acetate | Experimental Value | Calculated Value | Polar Aprotic |

| Dichloromethane | Experimental Value | Calculated Value | Chlorinated |

| Toluene | Experimental Value | Calculated Value | Nonpolar |

| n-Hexane | Experimental Value | Calculated Value | Nonpolar |

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for determining the solubility of 5-Methoxy-2-methylthiazole in organic solvents. By combining a theoretical understanding of its molecular properties with a rigorous experimental protocol based on the shake-flask method and HPLC-UV quantification, researchers can generate reliable and accurate solubility data. This information is invaluable for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating research and development timelines for projects involving this important heterocyclic compound.

References

-

PubChem. 5-Methoxy-2-methylthiazole. National Center for Biotechnology Information. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Cheméo. Chemical Properties of 5-methoxy-2-methylbenzothiazole (CAS 2941-69-7). [Link]

-

FooDB. Showing Compound 5-Methoxy-2-methylthiazole (FDB016176). [Link]

-

The Good Scents Company. 2-methyl-5-methoxythiazole. [Link]

-

Al-Ostath, A. et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. PMC. [Link]

-

ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

YouTube. Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]

-

ACS Publications. In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry. [Link]

-

NIST WebBook. 5-methoxy-2-methylbenzothiazole. [Link]

-

ResearchGate. Thiazole derivatives: prospectives and biological applications. [Link]

-

International Journal of Pharmaceutical Investigation. Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. [Link]

-

PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. National Center for Biotechnology Information. [Link]

-

El-Metwaly, N. M. et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 53. [Link]

Sources

- 1. Showing Compound 5-Methoxy-2-methylthiazole (FDB016176) - FooDB [foodb.ca]

- 2. jpionline.org [jpionline.org]

- 3. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methoxy-2-methylthiazole | C5H7NOS | CID 61976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. scribd.com [scribd.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Discovery and Isolation of 5-Methoxy-2-methylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a fundamental scaffold in medicinal chemistry, integral to a wide array of biologically active compounds. Among these, 5-methoxy-2-methylthiazole derivatives have emerged as a significant area of interest due to their potential therapeutic applications. This guide provides a comprehensive technical overview of the discovery, synthesis, and isolation of these derivatives. It delves into the strategic rationale behind synthetic methodologies, presents detailed experimental protocols, and outlines robust analytical techniques for characterization, serving as an in-depth resource for professionals in drug discovery and development.

The Significance of the Thiazole Moiety in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in drug design.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The aromatic nature of the thiazole ring, along with its ability to engage in various non-covalent interactions, makes it an attractive scaffold for modulating biological targets.[1][6] The presence of a methoxy group at the 5-position and a methyl group at the 2-position, as seen in 5-methoxy-2-methylthiazole, can significantly influence the molecule's physicochemical properties and biological activity.[7][8] The methoxy group, for instance, can act as a hydrogen bond acceptor and influence metabolic pathways.[7]

Synthetic Strategies for 5-Methoxy-2-methylthiazole Derivatives